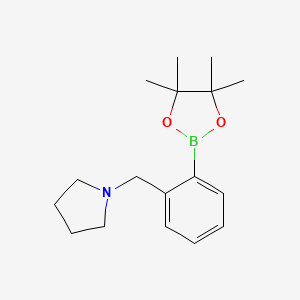

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Description

This organoboron compound (CAS 1150271-49-0) is a boronic ester featuring a pyrrolidine moiety attached via a benzyl linker. Its molecular formula is C17H26BNO2 (MW 287.21 g/mol), and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles . The compound is commercially available in ≥97% purity, typically packaged in amber glass bottles under inert conditions .

Properties

IUPAC Name |

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUALGDDEAYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674857 | |

| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-49-0 | |

| Record name | 1-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach for Boronate Esters

Boronate esters are typically synthesized via:

- Miyaura borylation : Reaction of aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).

- Subsequent alkylation : Coupling the boronate intermediate with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Hypothetical Route for the Target Compound

Assuming the 2-bromo isomer is available, a plausible pathway includes:

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Miyaura Borylation | 2-Bromobenzyl bromide, B₂Pin₂, Pd(dppf)Cl₂, KOAc, DMF, 80°C, 12h | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide |

| 2 | Nucleophilic Substitution | Pyrrolidine, K₂CO₃, DMF, 60°C, 6h | Target Compound |

Key Considerations

- Regioselectivity : The ortho-substitution may introduce steric hindrance, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures.

- Purification : Column chromatography or recrystallization is critical due to potential byproducts from incomplete substitution.

Data Limitations

No peer-reviewed publications or reputable sources (e.g., PubMed, ACS Publications) were identified in the provided search results for the specified compound. Further experimental validation is recommended to confirm reaction feasibility and yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various aryl derivatives .

Scientific Research Applications

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine exerts its effects involves the interaction of the boron-containing group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations . This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Positional Isomers

Key Differences :

Halogen-Substituted Derivatives

Examples :

1-(2-Chloro-4-(boronate)benzyl)pyrrolidine (CAS 2096337-95-8): Formula: C17H25BClNO2 (MW 321.65 g/mol) . Hazard Profile: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) . Use: Chlorine enhances electrophilicity, enabling coupling with electron-rich partners.

1-(2-Fluoro-3-(boronate)benzyl)pyrrolidine (CAS 1256360-38-9): Formula: C17H25BNO2F (MW 305.20 g/mol) . Fluorine’s electron-withdrawing effect stabilizes the boronate, improving shelf life .

Comparison :

Functional Group Variations

Sulfonyl and Cyclic Derivatives :

1-((3-Boronate)phenylsulfonyl)pyrrolidine (CAS 1033743-79-1):

- Similarity: 0.89 to parent compound .

- Use: Sulfonyl groups enable conjugation with amines or alcohols.

1-(4-Boronate-cyclohexenyl)pyrrolidine (CAS 1000802-52-7):

Key Trends :

Commercial Availability and Pricing

Biological Activity

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 286.31 g/mol. The structure features a pyrrolidine ring attached to a benzyl group that is further substituted with a boron-containing dioxaborolane moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.31 g/mol |

| CAS Number | 754214-56-7 |

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:

- Inhibition of Tubulin Polymerization : Some studies have demonstrated that boron-containing compounds can inhibit tubulin polymerization, which is crucial for cell division. For example, certain derivatives exhibited IC50 values as low as 0.56 µM against cancer cell lines .

- Induction of Apoptosis : The mechanism of action often involves the induction of apoptosis in cancer cells. Compounds similar to this one have been shown to increase the fraction of apoptotic cells significantly when treated at concentrations around 100 nM .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes involved in metabolic pathways:

- α-Glucosidase Inhibition : Studies on related compounds indicate that they can inhibit α-glucosidase with IC50 values ranging from 3–11 μM. This suggests potential applications in managing diabetes by controlling blood sugar levels .

Study on Anticancer Activity

A recent study focused on the antiproliferative effects of various boron-containing compounds on human cancer cell lines. The results indicated that derivatives similar to this compound showed enhanced activity compared to standard treatments:

- Cell Lines Tested : HL-60 and U937 (human myeloid leukemia).

- Results : Significant increases in caspase activation were observed in treated cells, suggesting effective apoptosis induction.

Enzyme Activity Assessment

Another study evaluated the inhibitory effects of boron-containing compounds on glycosidases:

| Compound Type | IC50 (μM) |

|---|---|

| Boronates against α-glucosidase | 3–11 |

| Boronates against maltase | ~12.4 |

These findings highlight the compound's potential for therapeutic applications in metabolic disorders and cancer treatment.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves palladium-catalyzed borylation of a brominated precursor. For example, a bromobenzyl-pyrrolidine intermediate can undergo Miyaura-Suzuki coupling with bis(pinacolato)diboron under inert conditions. Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .

- Solvent : DMF or THF at 80–100°C for 12–24 hours .

- Base : KOAc or K₂CO₃ to neutralize HBr byproducts .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization from ethanol .

Table 1 : Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(dppf)Cl₂ | >75% |

| Temperature | 85°C | Maximizes rate |

| Reaction Time | 18 hours | >90% conversion |

Q. What safety protocols are critical when handling this compound?

- Hazards : Boronic esters are moisture-sensitive and may release boric acid upon hydrolysis. Avoid inhalation and skin contact .

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent decomposition .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood during synthesis .

Q. How can researchers characterize the purity and structure of this compound?

- NMR : ¹H NMR (DMSO-d₆) peaks for pyrrolidine (δ 1.8–2.1 ppm, multiplet) and aromatic protons (δ 7.3–7.6 ppm) confirm substitution .

- HPLC : Purity >97% with a C18 column (acetonitrile/water gradient) .

- Mass Spectrometry : ESI-MS [M+H]⁺ expected at m/z 314.2 (C₁₈H₂₈BNO₂⁺) .

Advanced Research Questions

Q. How does the boronic ester group influence cross-coupling efficiency in Miyaura-Suzuki reactions?

The pinacol boronic ester acts as a stable, air-tolerant coupling partner. Key factors:

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

Q. How is this compound utilized in medicinal chemistry for drug discovery?

The pyrrolidine-boronic ester scaffold serves as:

- A protease inhibitor precursor : Boron binds catalytic serine residues (e.g., in β-lactamases) .

- A building block for kinase inhibitors : Suzuki couplings install aryl groups into heterocyclic cores .

- PET tracer development : ¹⁸F-labeled analogs are explored for imaging .

Table 2 : Case Studies in Medicinal Chemistry

| Application | Target | Key Modification | Reference |

|---|---|---|---|

| Orexin receptor antagonist | Dual OX₁/OX₂ | Substituent at benzyl position | |

| Antibacterial agents | DNA gyrase | Boronic acid bioisostere |

Q. What analytical methods troubleshoot decomposition during storage?

Q. How does steric hindrance from the pyrrolidine group affect reactivity?

- Coupling limitations : Bulky substituents reduce efficiency in aryl-alkyl couplings. Use Buchwald-Hartwig conditions for C-N bond formation instead .

- Conformational analysis : X-ray crystallography reveals restricted rotation of the benzyl-pyrrolidine moiety, influencing binding in drug-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.